AChE/MAO-B-IN-6

Alzheimer's disease dual inhibitor structure-activity relationship

AChE/MAO-B-IN-6 (compound 3a) is a synthetic small-molecule dual inhibitor belonging to the 2,5-disubstituted-1,3,4-thiadiazole class, characterized by an adamantane moiety at position 5 and a pyrimidinyl-piperazine acetamide substituent at position 2. It was designed as a multi-target-directed ligand that simultaneously inhibits acetylcholinesterase (AChE) and human monoamine oxidase B (h-MAO-B), two validated targets in Alzheimer's disease pathology.

Molecular Formula C22H29N7OS
Molecular Weight 439.6 g/mol
Cat. No. B12378732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/MAO-B-IN-6
Molecular FormulaC22H29N7OS
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)C6=NC=CC=N6
InChIInChI=1S/C22H29N7OS/c30-18(14-28-4-6-29(7-5-28)20-23-2-1-3-24-20)25-21-27-26-19(31-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,25,27,30)
InChIKeyPRSFSGKIKNRREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/MAO-B-IN-6 for Alzheimer's Research: Dual Cholinesterase & MAO-B Inhibitor Baseline Profile


AChE/MAO-B-IN-6 (compound 3a) is a synthetic small-molecule dual inhibitor belonging to the 2,5-disubstituted-1,3,4-thiadiazole class, characterized by an adamantane moiety at position 5 and a pyrimidinyl-piperazine acetamide substituent at position 2 [1]. It was designed as a multi-target-directed ligand that simultaneously inhibits acetylcholinesterase (AChE) and human monoamine oxidase B (h-MAO-B), two validated targets in Alzheimer's disease pathology [2]. Unlike single-target clinical agents, compound 3a exhibits pronounced selectivity for AChE over butyrylcholinesterase (BChE) and for h-MAO-B over h-MAO-A, a selectivity fingerprint that reduces the liability of peripheral cholinergic side effects and tyramine-cheese interactions [1].

Why AChE/MAO-B-IN-6 Cannot Be Replaced by Other In-Class Dual AChE/MAO-B Inhibitors


Dual AChE/MAO-B inhibitors span multiple chemotypes (donepezil-safinamide hybrids, coumarin conjugates, benzylpiperidine hydrazones, and thiadiazole-adamantane derivatives) with widely divergent selectivity ratios, kinetic binding modes, and off-target profiles [1]. Within the 2,5-disubstituted-1,3,4-thiadiazole series specifically, rank-order potency against AChE follows a strict hierarchy: 4a > 4b > 3a > 3d > 3b, and only the top three compounds (4a, 4b, 3a) maintain significant dual inhibition of h-MAO-B [2]. Substituting AChE/MAO-B-IN-6 (3a) with a lower-ranked analog such as 3d or 3b results in loss of the dual-target profile, as those compounds are active against AChE but not h-MAO-B [2]. Conversely, substituting with the more potent 4a introduces a different substitution pattern that may alter physicochemical properties, synthetic accessibility, or intellectual property considerations [2]. Generic replacement without empirical verification therefore risks selecting a compound with a fundamentally different target engagement fingerprint.

AChE/MAO-B-IN-6 (Compound 3a): Quantified Differentiation Evidence vs. Closest Analogs


Rank-Order Dual AChE/h-MAO-B Potency Within the 2,5-Disubstituted-1,3,4-Thiadiazole Series

In the parent publication, compound 3a (AChE/MAO-B-IN-6) ranks as the third most potent dual AChE/h-MAO-B inhibitor among all synthesized derivatives, exceeded only by compounds 4a and 4b, and demonstrably more potent than compounds 3d and 3b [1]. This rank-order was established through parallel in vitro enzyme inhibition assays against AChE and h-MAO-B under identical experimental conditions; specific IC50 values for each compound are reported in the full-text article and supplementary material (not publicly accessible in the abstract) [1]. Critically, only 4a, 4b, and 3a retained significant inhibition against both enzyme targets simultaneously, whereas 3d and 3b lost meaningful h-MAO-B activity, making 3a the minimum potency threshold for a true dual inhibitor within the series [1].

Alzheimer's disease dual inhibitor structure-activity relationship

Isoform Selectivity Advantage: AChE > BChE and h-MAO-B > h-MAO-A

The entire 2,5-disubstituted-1,3,4-thiadiazole series, including compound 3a, was characterized as being generally more selective against AChE than BChE and against h-MAO-B than h-MAO-A, with no significant inhibition activity detected against BChE or h-MAO-A [1]. This isoform selectivity profile is a structural feature of the thiadiazole-adamantane scaffold and differentiates compound 3a from non-selective dual ChE/MAO inhibitors that also inhibit BChE (associated with peripheral cholinergic side effects) or MAO-A (linked to dietary tyramine interactions) [2]. In contrast, the related compound MAO-IN-6 (compound 3f from the same series) exhibits measurable BChE inhibitory activity (IC50 = 17.03 μM) alongside its MAO-B and AChE effects [3].

selectivity profiling off-target liability Alzheimer's disease

Differentiation from Donepezil: Added MAO-B Inhibition While Retaining AChE Activity

Donepezil, an FDA-approved standard-of-care AChE inhibitor for Alzheimer's disease, is a single-target agent with no MAO-B inhibitory activity [1]. Compound 3a (AChE/MAO-B-IN-6) adds an h-MAO-B inhibitory function on top of AChE inhibition, targeting the dopaminergic and oxidative stress pathways that donepezil does not address [2]. While the absolute AChE IC50 of 3a is not retrieved in publicly available abstracts, its rank order as the #3 most potent AChE inhibitor in its series (after 4a and 4b) places it in the same potency tier as the leading compounds [3]. This dual mechanism is structurally enabled by the 1,3,4-thiadiazole-adamantane scaffold, which is chemically distinct from donepezil’s piperidine-indanone framework, thereby occupying a different chemical space and potentially exhibiting different binding kinetics confirmed by molecular docking and molecular dynamics simulations [3].

multi-target directed ligand donepezil comparison Alzheimer's disease

Chemical Scaffold Differentiation: 1,3,4-Thiadiazole-Adamantane vs. Other Dual AChE/MAO-B Chemotypes

Compound 3a is built on a 1,3,4-thiadiazole core conjugated with an adamantane substituent and a pyrimidinyl-piperazine acetamide side chain—a scaffold that is chemically and patentably distinct from other dual AChE/MAO-B inhibitor chemotypes including donepezil-safinamide hybrids, coumarin-based click chemistry conjugates, benzylpiperidine hydrazones, and fluorinated indanone derivatives [1][2]. Molecular docking and molecular dynamics simulations confirmed that compound 3a and its active congeners form stable, specific interactions with crucial amino acid residues within both the AChE catalytic site and the h-MAO-B substrate cavity, interactions that are scaffold-dependent and not transferable to other chemotypes [3]. This structural uniqueness means that procurement of a different dual inhibitor chemotype (e.g., a donepezil-safinamide hybrid with AChE IC50 ~1.70 μM and MAO-B IC50 ~0.18 μM [4]) would introduce a completely different binding mode, off-target profile, and structure-activity relationship landscape.

chemical scaffold intellectual property medicinal chemistry

Procurement-Guided Application Scenarios for AChE/MAO-B-IN-6 in Alzheimer's Disease Research


Multi-Target Directed Ligand (MTDL) Proof-of-Concept Studies in Alzheimer's Disease Models

Compound 3a is the minimum potency threshold for a true dual AChE/h-MAO-B inhibitor within the 2,5-disubstituted-1,3,4-thiadiazole series, as lower-ranked analogs (3d, 3b) lose h-MAO-B activity [1]. Researchers designing in vitro proof-of-concept studies that require simultaneous engagement of both cholinergic and monoaminergic pathways should select 3a (or the more potent 4a/4b) over 3d/3b to ensure the dual-target phenotype is actually present in the test system. For studies comparing dual vs. single target pharmacology, compound 3d can serve as an AChE-only control matched for scaffold chemistry.

Selectivity Profiling: Discriminating AChE-Mediated from BChE-Mediated Cholinergic Effects

Because compound 3a shows no significant BChE inhibition, it can be employed as a clean AChE-selective tool within the dual inhibitor space [1]. This contrasts with compound 3f (MAO-IN-6), which inhibits both AChE (IC50 = 4.48 μM) and BChE (IC50 = 17.03 μM) [2]. Experimental designs requiring isolation of AChE-specific contributions to cholinergic signaling—without the confounding influence of BChE inhibition—would benefit from 3a over 3f.

Chemical Scaffold Exploration and Structure-Activity Relationship (SAR) Campaigns

The 1,3,4-thiadiazole-adamantane core of compound 3a represents a chemically tractable scaffold with confirmed binding interactions at both AChE and h-MAO-B active sites validated by molecular docking and molecular dynamics simulations [1]. Medicinal chemistry teams pursuing novel dual inhibitor intellectual property can use 3a as a reference compound for scaffold-hopping exercises, comparing its potency rank, selectivity profile, and computed physicochemical properties (MW 439.6, XLogP3-AA 3, TPSA 115 Ų) [3] against alternative chemotypes such as donepezil-safinamide hybrids or fluorinated indanone derivatives.

Quote Request

Request a Quote for AChE/MAO-B-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.